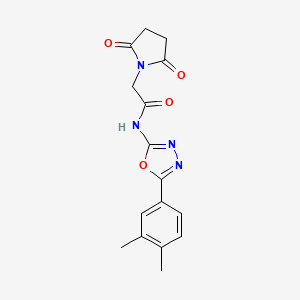

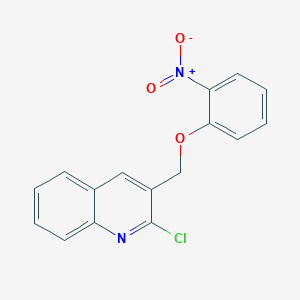

![molecular formula C6H3ClN2O B2725242 3-Chloroisoxazolo[4,5-b]pyridine CAS No. 1784989-11-2](/img/structure/B2725242.png)

3-Chloroisoxazolo[4,5-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Chloroisoxazolo[4,5-b]pyridine is a chemical compound with the molecular formula C6H3ClN2O and a molecular weight of 154.56 . It is a solid substance under normal conditions .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3ClN2O/c7-6-5-4(10-9-6)2-1-3-8-5/h1-3H . This indicates that the molecule consists of a chloroisoxazolo[4,5-b]pyridine core.It should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C . The predicted density is 1.475±0.06 g/cm3 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Anticonvulsant Activity

A study conducted by Guan et al. (2012) focused on synthesizing 5-alkoxy-[1,2,4]triazolo[4,3-a]pyridine derivatives, which are closely related to the 3-Chloroisoxazolo[4,5-b]pyridine structure. This research revealed significant anticonvulsant activity in some compounds, underscoring the potential of such structures in medicinal chemistry, particularly in the treatment of convulsions (Guan, Zhang, Sun, Chang, & Sui, 2012).

Palladium-Catalyzed Synthesis

Reichelt et al. (2010) described an efficient methodology for synthesizing [1,2,4]triazolo[4,3-a]pyridines, which are structurally related to this compound. This process involves palladium-catalyzed addition of hydrazides to 2-chloropyridine. This research contributes to the field of organic synthesis, offering new ways to create complex heterocycles (Reichelt, Falsey, Rzasa, Thiel, Achmatowicz, Larsen, & Zhang, 2010).

Synthesis of 2-Aminomethyl Derivatives

Research by Palamarchuk et al. (2019) involved the synthesis of 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridine derivatives. This study highlights the versatility of the oxazolopyridine framework in synthesizing new compounds, which could be useful in various chemical and pharmaceutical applications (Palamarchuk, Matsukevich, Kulakov, Seilkhanov, & Fisyuk, 2019).

Privileged Scaffold in Medicinal Chemistry

Poupaert et al. (2005) discussed the significance of the benzoxazolone heterocycle and its surrogates, like this compound, as "privileged scaffolds" in medicinal chemistry. These structures mimic phenol or catechol in a metabolically stable template, finding use in various therapeutic applications (Poupaert, Carato, Colacino, & Yous, 2005).

Synthesis of Triazolopyridine Derivatives

A study by Flefel et al. (2018) involved the synthesis of novel pyridine derivatives, including triazolopyridines, which are related to this compound. The synthesized compounds showed potential antimicrobial and antioxidant activities, highlighting their possible applications in drug discovery (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Herbicidal Activities

Research by Liu et al. (2015) explored the synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives with herbicidal activities. These compounds showed effectiveness against various weeds, suggesting the utility of the this compound framework in developing new herbicides (Liu, Xu, Tan, Weng, Xin, & Chen, 2015).

Safety and Hazards

The safety information for 3-Chloroisoxazolo[4,5-b]pyridine indicates that it is classified under the GHS07 category. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes), and others .

Wirkmechanismus

Target of Action

It’s known that isoxazolo[4,5-b]pyridine derivatives have been studied as inhibitors of cytochrome p450 cyp17 , which is responsible for the biosynthesis of precursors of both androgens and estrogen .

Biochemical Pathways

, it’s known that isoxazolo[4,5-b]pyridine derivatives can inhibit cytochrome P450 CYP17, which plays a crucial role in the biosynthesis of steroid hormones.

Result of Action

Isoxazolo[4,5-b]pyridine derivatives are known to display a variety of biological activities such as antibacterial, anticancer, and antiproliferative effects .

Eigenschaften

IUPAC Name |

3-chloro-[1,2]oxazolo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O/c7-6-5-4(10-9-6)2-1-3-8-5/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMSMGNNJBMXDRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=NO2)Cl)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

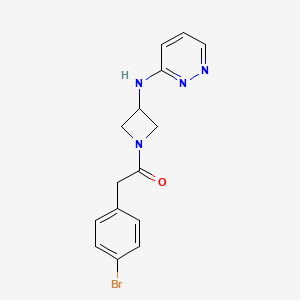

![2-{[(3,5-Dimethoxyphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2725163.png)

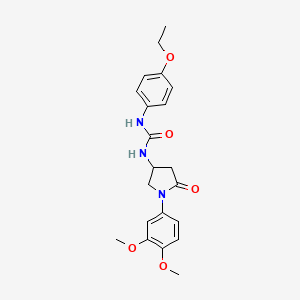

![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-bromophenyl)-1H-pyrrol-3(2H)-one](/img/structure/B2725169.png)

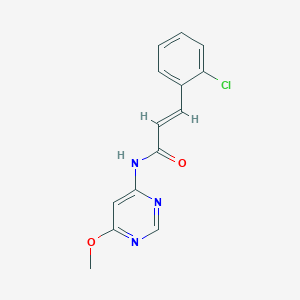

![{1-[(1-Methyl-1H-pyrazol-4-YL)methyl]piperidin-4-YL}methylamine](/img/structure/B2725170.png)

![(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiazol-2-yloxy)phenyl)methanone](/img/structure/B2725174.png)

![3-(4-fluorophenyl)-5-(3-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2725175.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2725177.png)